molecular formula C25H28Cl2N2O8 B15295051 ((1E,6E)-3,5-Dioxohepta-1,6-diene-1,7-diyl)bis(2-methoxy-4,1-phenylene) bis(2-aminoacetate) dihydrochloride

((1E,6E)-3,5-Dioxohepta-1,6-diene-1,7-diyl)bis(2-methoxy-4,1-phenylene) bis(2-aminoacetate) dihydrochloride

Cat. No.: B15295051
M. Wt: 555.4 g/mol
InChI Key: HWAFXDHQRCTUPU-SAVPNDSOSA-N
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Description

Di-O-glycinoylcurcumin Dihydrochloride is a derivative of curcumin, a natural compound found in the turmeric plant. This compound is known for its yellow solid powder form and good solubility. It has a molecular formula of C25H28Cl2N2O8 and a molecular weight of 555.4 . Di-O-glycinoylcurcumin Dihydrochloride is primarily used in research related to memory, learning, and cognition .

Chemical Reactions Analysis

Di-O-glycinoylcurcumin Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Di-O-glycinoylcurcumin Dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Di-O-glycinoylcurcumin Dihydrochloride involves its interaction with various molecular targets and pathways. It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals, superoxide anions, and singlet oxygen. This compound also inhibits lipid peroxidation and peroxide-induced DNA damage . Additionally, it modulates various signaling molecules, exerting anti-inflammatory and anti-carcinogenic effects .

Comparison with Similar Compounds

Di-O-glycinoylcurcumin Dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

    Curcumin: The parent compound from which Di-O-glycinoylcurcumin Dihydrochloride is derived. Curcumin is known for its anti-inflammatory and antioxidant properties.

    Diferuloylmethane: Another derivative of curcumin with similar biological activities.

    Bisdemethoxycurcumin: A curcumin derivative with enhanced stability and bioavailability.

These compounds share some common properties but differ in their specific chemical structures and biological activities, making Di-O-glycinoylcurcumin Dihydrochloride a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H28Cl2N2O8

Molecular Weight

555.4 g/mol

IUPAC Name

[4-[(1E,6E)-7-[4-(2-aminoacetyl)oxy-3-methoxyphenyl]-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] 2-aminoacetate;dihydrochloride

InChI

InChI=1S/C25H26N2O8.2ClH/c1-32-22-11-16(5-9-20(22)34-24(30)14-26)3-7-18(28)13-19(29)8-4-17-6-10-21(23(12-17)33-2)35-25(31)15-27;;/h3-12H,13-15,26-27H2,1-2H3;2*1H/b7-3+,8-4+;;

InChI Key

HWAFXDHQRCTUPU-SAVPNDSOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN.Cl.Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN.Cl.Cl

Origin of Product

United States

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